4'-Methyl-3-(2-thienyl)acrylophenone
Overview
Description
“4’-Methyl-3-(2-thienyl)acrylophenone” is a chemical compound with the linear formula C14H12OS . It’s provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular formula of “4’-Methyl-3-(2-thienyl)acrylophenone” is C14H12OS . The molecular weight is 228.315 .Physical and Chemical Properties Analysis
The physical and chemical properties of “4’-Methyl-3-(2-thienyl)acrylophenone” are not well-documented due to its rarity .Scientific Research Applications
Photochemical Applications
- Dimerization Processes : 4'-Methyl-3-(2-thienyl)acrylophenone and similar compounds like methyl 3-(2-thienyl)acrylate have been utilized in photochemical dimerization processes. These reactions have shown varied yields and efficiencies depending on the presence of methyl groups, which can influence the reactivity of the double bond and the overall yield of the resulting dimer (D’Auria, Piancatelli, & Vantaggi, 1990) Dimerization of Methyl 2-furyl- and 2-thienylacrylate and related compounds in solution.
Cytotoxicity and Chemical Structure Studies
- Cytotoxicity Evaluation : Studies have synthesized compounds with acrylophenone structure, including derivatives with methyl substituents on the phenyl ring. These compounds have been evaluated for their cytotoxicity against various human carcinoma and fibroblast cell lines, identifying potential leads for further investigation (Gul, Tuğrak, & Sakagami, 2016) Synthesis of acrylophenones with N-methylpiperazine and evaluation of their cytotoxicities.
Polymerization and Material Science
- Polymerization Studies : Research on polymers like poly-[3′,4′-dimethoxyacrylophenone] and related compounds has focused on their quantum yields, emission spectra, and photolysis. These studies contribute to understanding the properties of these materials in various applications, including photoinitiation and material stability (Lukáč & Hrdlovič, 1978) Photolysis and emission spectra of substituted polyacrylophenones.
Pharmacological Properties
- Pharmacological Insights : Investigations into the structure-activity relationships of acrylophenone family products, including derivatives with methyl groups, have revealed notable pharmacological properties. These include the inhibition of platelet aggregation and reduction of serum cholesterol, highlighting their potential in medical research (Lesieur et al., 1986) Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones.
Photophysics and Spectroscopy
- Photophysical Analysis : Studies on compounds like this compound have explored their photophysical behavior, including their emission spectra and photolysis characteristics. Such research is essential for understanding the light-induced processes in these compounds, which can have implications in fields like photochemistry and materials science (Flamigni, Barigelletti, Bortolus, & Carlini, 1984) Photophysical study on a new class of benzophenone containing photoinitiators of polymerization.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-methylphenyl)-3-thiophen-2-ylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12OS/c1-11-4-6-12(7-5-11)14(15)9-8-13-3-2-10-16-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDDTWPBSXBJOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701245329 | |
Record name | 1-(4-Methylphenyl)-3-(2-thienyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6028-89-3 | |
Record name | 1-(4-Methylphenyl)-3-(2-thienyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6028-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methylphenyl)-3-(2-thienyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701245329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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